molecular formula C20H15ClN2O4 B11357867 5-(4-chlorophenyl)-N,N-bis(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N,N-bis(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11357867
M. Wt: 382.8 g/mol
InChI Key: BRLJOACVYCTZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-CHLOROPHENYL)-N,N-BIS[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, two furan-2-ylmethyl groups, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-N,N-BIS[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorobenzene derivative.

    Attachment of Furan-2-ylmethyl Groups: The furan-2-ylmethyl groups can be attached through a Friedel-Crafts alkylation reaction using furan and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-N,N-BIS[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form an amine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amine derivatives of the oxazole ring.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

5-(4-CHLOROPHENYL)-N,N-BIS[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-N,N-BIS[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-BROMOPHENYL)-N,N-BIS[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
  • 5-(4-METHOXYPHENYL)-N,N-BIS[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE

Uniqueness

  • Chlorophenyl Group : The presence of the chlorophenyl group imparts unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
  • Furan-2-ylmethyl Groups : These groups contribute to the compound’s ability to interact with biological targets and enhance its solubility in organic solvents.

Properties

Molecular Formula

C20H15ClN2O4

Molecular Weight

382.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N,N-bis(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H15ClN2O4/c21-15-7-5-14(6-8-15)19-11-18(22-27-19)20(24)23(12-16-3-1-9-25-16)13-17-4-2-10-26-17/h1-11H,12-13H2

InChI Key

BRLJOACVYCTZDL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.